

3-Hydroxyazetidine Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

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Compound of Interest					
Compound Name:	3-Hydroxyazetidine hydrochloride				
Cat. No.:	B016518	Get Quote			

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyazetidine hydrochloride is a valuable and versatile saturated heterocyclic building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold that can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and target engagement. The hydroxyl group offers a convenient handle for further functionalization, allowing for the exploration of chemical space and the optimization of pharmacological activity. This document provides an overview of the applications of the 3-hydroxyazetidine scaffold in drug discovery, focusing on key therapeutic areas, and offers detailed protocols for the synthesis and evaluation of compounds containing this moiety.

Key Applications and Pharmacological Data

The 3-hydroxyazetidine scaffold has been successfully incorporated into a range of drug candidates targeting diverse biological pathways. Below are examples of its application in different therapeutic areas, with a summary of relevant pharmacological data.

Janus Kinase (JAK) Inhibition for Inflammatory Diseases



The 3-hydroxyazetidine ring is a key structural feature of Baricitinib, a potent and selective inhibitor of Janus kinases JAK1 and JAK2.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which mediates the effects of numerous cytokines and growth factors involved in inflammation and immunity.[2] By inhibiting JAK1 and JAK2, Baricitinib modulates this pathway, leading to its therapeutic effects in autoimmune diseases such as rheumatoid arthritis.[3]

Table 1: Pharmacological Data for Baricitinib

Compound	Target(s)	IC50 (nM)	Therapeutic Indication
Baricitinib	JAK1	5.9	Rheumatoid Arthritis, Alopecia Areata, COVID-19[1][3]
JAK2	5.7		
JAK3	>400	_	
Tyk2	53	_	

DNA Repair Inhibition for Oncology

Derivatives of 3-hydroxyazetidine have been investigated as inhibitors of DNA Polymerase Theta (Pol θ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break repair.[4] Cancer cells deficient in other DNA repair pathways, such as those with BRCA1/2 mutations, are often highly dependent on Pol θ for survival.[4] Inhibition of Pol θ in these contexts can lead to synthetic lethality, providing a targeted therapeutic strategy for such cancers.

Table 2: Pharmacological Data for 3-Hydroxymethyl-azetidine Polθ Inhibitors[4]



Compound ID	Target	Polθ IC50 (nM)	Antiproliferativ e IC50 (µM) (BRCA2-/- DLD-1 cells)	Antiproliferativ e IC50 (µM) (HEK293 cells)
60a	Polθ	103.9	-	-
60c	Polθ	23.5	8.1	0.41

Monoamine Reuptake Inhibition for Neurological Disorders

The 3-aminoazetidine scaffold, a close derivative of 3-hydroxyazetidine, has been explored for the development of triple reuptake inhibitors (TRIs). These compounds block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), three key neurotransmitters implicated in the pathophysiology of depression and other mood disorders.[5] The azetidine core serves as a rigid scaffold to present the necessary pharmacophoric elements for interacting with these monoamine transporters.[6]

Table 3: Pharmacological Data for Selected 3-Aminoazetidine Triple Reuptake Inhibitors[5]

Compound ID	hSERT IC50 (nM)	hNET IC50 (nM)	hDAT IC50 (nM)
8ab	1.8	15.1	101.4
8af	1.9	12.0	111.0
8cg	2.5	20.1	150.3
10dl	3.2	25.5	201.7

Experimental Protocols Synthesis of 3-Hydroxyazetidine Hydrochloride

Several synthetic routes to **3-hydroxyazetidine hydrochloride** have been reported. A common and efficient method involves the hydrogenation of a protected precursor.[7]

Protocol 1: Synthesis of **3-Hydroxyazetidine Hydrochloride** via Hydrogenation[7]



- Reaction Setup: In a Parr shaker apparatus, dissolve 1-(diphenylmethyl)-3hydroxyazetidine hydrochloride (11.8 g) in absolute ethanol (700 mL).
- Catalyst Addition: Add Palladium hydroxide on carbon (Pd(OH)2/C) to the solution.
- Hydrogenation: Hydrogenate the mixture at room temperature under a pressure of 4 atm.
- Reaction Monitoring: Monitor the reaction progress over 12 hours.
- Work-up: Upon completion, filter off the catalyst.
- Isolation: Evaporate the filtrate to dryness to yield 3-hydroxyazetidine hydrochloride (yield: 4.20 g, 94%).

Synthesis of a 3-Hydroxyazetidine-Containing Intermediate for Baricitinib

The synthesis of Baricitinib involves the preparation of a key intermediate, 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile.[8]

Protocol 2: Synthesis of 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile[9]

- Horner-Emmons Reaction: Convert tert-butyl 3-oxoazetidine-1-carboxylate to the corresponding ylideneacetonitrile derivative.
- Deprotection: Remove the N-Boc protecting group under acidic conditions.
- Sulfonamidation: React the deprotected azetidine with ethanesulfonyl chloride to afford 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile.

Biological Assays

Protocol 3: In Vitro JAK Kinase Inhibition Assay[5]

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.



- Enzyme and Substrate Preparation: Use purified, recombinant JAK kinase (e.g., JAK1, JAK2). A suitable substrate is a peptide derived from a known JAK substrate, such as the STAT protein.
- Reaction Mixture: In a microplate well, combine the JAK enzyme, the peptide substrate, and ATP in a suitable kinase buffer.
- Compound Addition: Add the test compound at various concentrations. Include appropriate controls (e.g., no enzyme, no compound).
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP and measuring radioactivity, or using an antibody that specifically recognizes the phosphorylated peptide in an ELISA or fluorescence-based assay. A common method is to measure the amount of ADP produced using a commercially available kit like the Transcreener ADP² Assay.[10]
- Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: DNA Polymerase Theta (Pol θ) Activity Assay

This assay measures the DNA polymerase activity of Pol θ .

- Reaction Components: The assay requires recombinant Polθ enzyme, a DNA substrate (e.g., a single-stranded DNA template with a primer), and a mixture of dNTPs.
- Reaction Setup: In a microplate, combine Polθ, the DNA substrate, and dNTPs in an appropriate assay buffer.
- Inhibitor Addition: Add the test inhibitor at various concentrations.
- Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.



- Detection: Quantify the amount of double-stranded DNA (dsDNA) produced. This can be
 achieved using a fluorescent dye that specifically binds to dsDNA, such as GroovyGreen™
 Dye. The fluorescence intensity is proportional to the amount of dsDNA and thus to the Polθ
 activity.
- Data Analysis: Determine the IC50 value of the inhibitor by plotting the percent inhibition of Polθ activity against the inhibitor concentration.

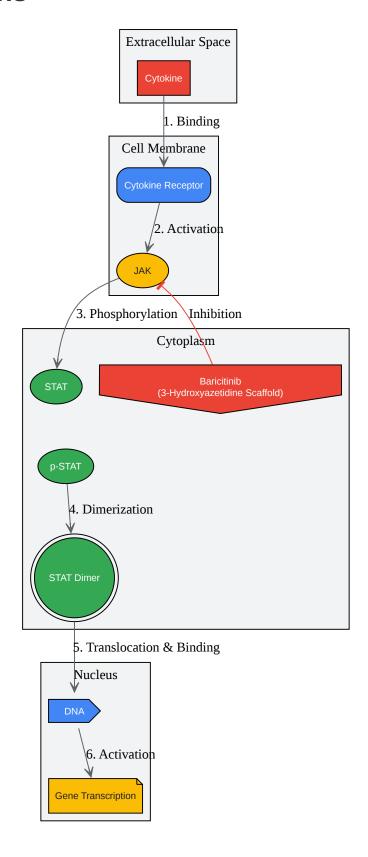
Protocol 5: Monoamine Transporter Uptake Assay[5]

This cell-based assay measures the inhibition of neurotransmitter reuptake by the monoamine transporters.

- Cell Culture: Use human embryonic kidney 293 (HEK293) cells that are stably transfected to express the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
- Assay Preparation: Plate the cells in a multi-well plate and allow them to adhere.
- Compound Incubation: Pre-incubate the cells with various concentrations of the test compound.
- Neurotransmitter Addition: Add a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to the wells.
- Uptake Reaction: Incubate for a short period to allow for neurotransmitter uptake by the transporters.
- Termination and Lysis: Stop the uptake by washing the cells with ice-cold buffer and then lyse the cells.
- Measurement: Measure the amount of radioactivity in the cell lysate using a scintillation counter. The amount of radioactivity is proportional to the amount of neurotransmitter taken up by the cells.
- Data Analysis: Calculate the percent inhibition of uptake at each compound concentration and determine the IC50 values.



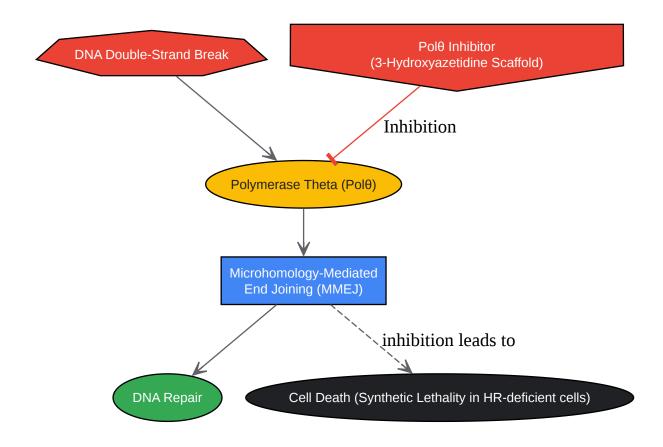
Visualizations



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Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.



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Caption: Inhibition of the DNA Polymerase Theta MMEJ pathway.



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Caption: General workflow for drug discovery using the 3-hydroxyazetidine scaffold.



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